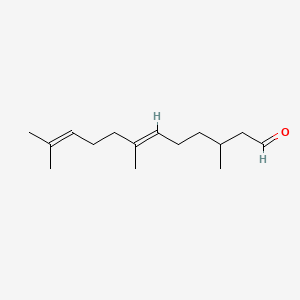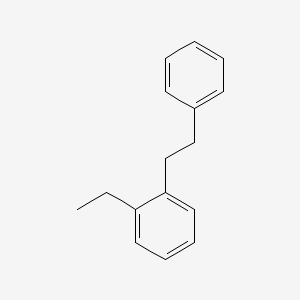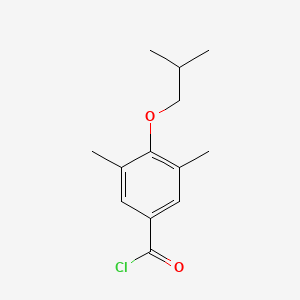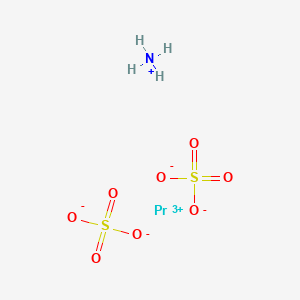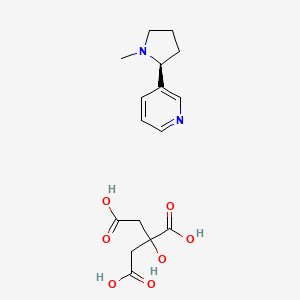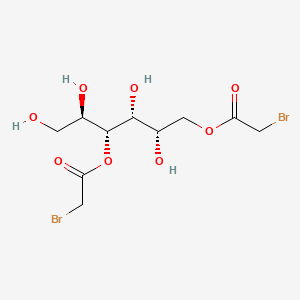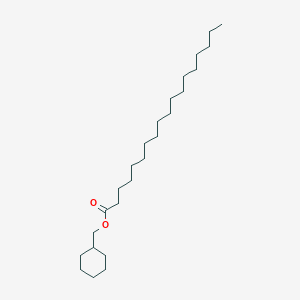![molecular formula C26H36O2Si B12644788 Phenol, 2-[1-[[6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-1-naphthalenyl]Methyl]ethenyl]-](/img/structure/B12644788.png)
Phenol, 2-[1-[[6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-1-naphthalenyl]Methyl]ethenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-[1-[[6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-1-naphthalenyl]Methyl]ethenyl]- is a complex organic compound characterized by its phenolic structure and the presence of a silyl ether group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[1-[[6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-1-naphthalenyl]Methyl]ethenyl]- typically involves multiple steps:
Formation of the naphthalenyl intermediate: This step involves the preparation of a naphthalenyl compound through a series of reactions, including alkylation and hydrogenation.
Introduction of the silyl ether group: The silyl ether group is introduced using reagents such as tert-butyldimethylsilyl chloride in the presence of a base like imidazole.
Coupling with phenol: The final step involves coupling the silyl ether intermediate with phenol under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-[1-[[6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-1-naphthalenyl]Methyl]ethenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenolic or naphthalenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Phenol, 2-[1-[[6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-1-naphthalenyl]Methyl]ethenyl]- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Phenol, 2-[1-[[6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-1-naphthalenyl]Methyl]ethenyl]- involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Phenol, 2-[1-[[6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-1-naphthalenyl]Methyl]ethenyl]- can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl-, Phenol, 2-(1,1-dimethylethyl)-6-methyl-, and Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-].
Uniqueness: The presence of the silyl ether group and the specific naphthalenyl structure distinguishes it from other phenolic compounds, providing unique chemical and physical properties.
Eigenschaften
Molekularformel |
C26H36O2Si |
|---|---|
Molekulargewicht |
408.6 g/mol |
IUPAC-Name |
2-[3-[6-[tert-butyl(dimethyl)silyl]oxy-1-methyl-3,4-dihydro-2H-naphthalen-1-yl]prop-1-en-2-yl]phenol |
InChI |
InChI=1S/C26H36O2Si/c1-19(22-12-8-9-13-24(22)27)18-26(5)16-10-11-20-17-21(14-15-23(20)26)28-29(6,7)25(2,3)4/h8-9,12-15,17,27H,1,10-11,16,18H2,2-7H3 |
InChI-Schlüssel |
FIXPVOZHASDAAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC2=C1C=CC(=C2)O[Si](C)(C)C(C)(C)C)CC(=C)C3=CC=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B12644708.png)
